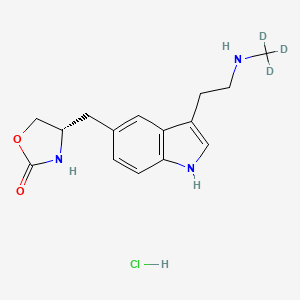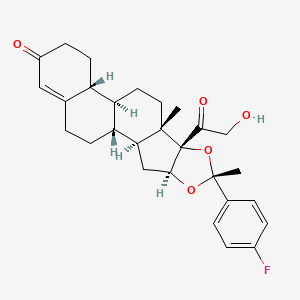
Diisobutylcarbinol-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutylcarbinol-13C4, also known as 2,6-Dimethyl-4-heptanol-13C4, is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of diisobutylcarbinol, which is an alcohol with the molecular formula C9H20O. The compound is often utilized in various analytical and research applications due to its unique isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diisobutylcarbinol-13C4 can be synthesized through the catalytic hydrogenation of diisobutyl ketone. The reaction typically involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The process is carried out in a fixed-bed reactor with a gas chromatograph for monitoring the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous monitoring helps in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Diisobutylcarbinol-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to hydrocarbons under specific conditions.
Substitution: Reaction with halogens or other substituents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of diisobutyl ketone or related aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Diisobutylcarbinol-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of fragrances and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diisobutylcarbinol-13C4 involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for precise tracking of its metabolic pathways and interactions within biological systems .
Comparaison Avec Des Composés Similaires
Diisobutylcarbinol: The non-labeled version of the compound.
2,6-Dimethyl-4-heptanol: Another structural isomer with similar properties.
Isobutyl alcohol: A related alcohol with a different carbon chain structure.
Uniqueness: Diisobutylcarbinol-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 isotopes allows for detailed studies of metabolic and chemical processes that are not possible with non-labeled compounds .
Propriétés
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQPUEQDBSPXTE-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(CC([13CH3])[13CH3])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)



![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)




